molecular formula C12H17N3O2 B8645041 N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine

N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine

Cat. No.: B8645041
M. Wt: 235.28 g/mol
InChI Key: IFIBQQCVEIPSNA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine: is an organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group followed by its attachment to the pyrrolidine ring.

    Attachment of the Dimethylamine Group: This can be done through nucleophilic substitution reactions where a dimethylamine group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions, often using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the dimethylamine group can enhance solubility and bioavailability. The pyrrolidine ring provides structural stability and rigidity, allowing for specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Nitrophenyl)-pyrrolidin-2-yl]dimethylamine
  • [1-(4-Nitrophenyl)-pyrrolidin-4-yl]dimethylamine
  • [1-(4-Nitrophenyl)-piperidin-3-yl]dimethylamine

Uniqueness

  • Structural Features : The specific positioning of the nitrophenyl and dimethylamine groups on the pyrrolidine ring provides unique chemical properties.
  • Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
  • Applications : Its potential applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H17N3O2/c1-13(2)12-7-8-14(9-12)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3

InChI Key

IFIBQQCVEIPSNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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